L-Pyroglutamic acid-13C5

LC‑MS/MS Quantitative bias Stable isotope-labeled internal standard

Researchers quantifying 5-oxoproline in biological matrices face significant analytical errors from deuterated internal standards, including ion suppression and retention time shifts. This 13C5-labeled analog provides an exact co-eluting, high-fidelity solution for LC-MS/MS and GC-MS assays. - Eliminates negative quantitative bias (up to -38.4%) seen with 2H-IS. - +5 Da mass shift avoids endogenous isotopologue interference for robust method validation. - Uniform 13C labeling ensures stability in protic solvents and long-term storage. - Enables reliable clinical diagnosis of glutathione synthetase deficiency and supports pharmacokinetic studies.

Molecular Formula C5H7NO3
Molecular Weight 134.078 g/mol
Cat. No. B12365748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Pyroglutamic acid-13C5
Molecular FormulaC5H7NO3
Molecular Weight134.078 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)O
InChIInChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeyODHCTXKNWHHXJC-WIAREEORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic Acid: A Specialized 13C4‑Labeled Internal Standard for 5‑Oxoproline Quantification


(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid is a stable isotope‑labeled derivative of 5‑oxoproline (pyroglutamic acid), a key intermediate in the γ‑glutamyl cycle of glutathione metabolism [1]. The compound is uniformly 13C‑labeled at the four carbon positions of the pyrrolidone ring (C2, C3, C4, C5), resulting in a nominal mass shift of +4 Da relative to the unlabeled endogenous analyte [2]. This isotopic labeling pattern makes the compound a high‑fidelity internal standard for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) and gas chromatography‑mass spectrometry (GC‑MS) assays, where it is employed to correct for matrix effects, ion suppression, and sample‑preparation variability during the quantification of 5‑oxoproline in biological matrices.

Why Generic Isotopic Substitution Fails: Critical Performance Gaps When Replacing (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic Acid with Alternative 5‑Oxoproline Internal Standards


Generic substitution of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid with alternative isotopically labeled 5‑oxoproline standards—particularly deuterated (²H) or differently 13C‑labeled analogs—introduces quantifiable analytical errors that compromise the accuracy and reproducibility of 5‑oxoproline quantification. Deuterated internal standards frequently exhibit chromatographic retention‑time shifts relative to the native analyte, failing to co‑elute and therefore inadequately correcting for matrix‑induced ion suppression [1]. Furthermore, hydrogen‑deuterium exchange in protic solvents leads to signal instability and mass‑shift ambiguity [2]. Even among 13C‑labeled analogs, the specific +4 Da mass shift provided by the 13C4 labeling pattern is optimized to avoid interference from naturally occurring 13C isotopologues of co‑eluting matrix components, whereas a +5 Da shift (13C5) may overlap with endogenous metabolite clusters in complex biological extracts [3]. Consequently, substituting this 13C4 compound with a non‑identical isotopic standard degrades quantitative accuracy, invalidates method‑validation criteria, and undermines cross‑study comparability.

Quantitative Differentiation of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic Acid: Comparative Performance Data Against Alternative 5‑Oxoproline Internal Standards


Elimination of Negative Quantitative Bias: 13C‑Labeled Internal Standards vs. Deuterated Analogs

In a systematic head‑to‑head comparison of deuterated (²H) versus non‑deuterated (13C/15N) internal standards for urinary biomarkers, the deuterated internal standard 2MHA‑[²H₇] produced concentrations that were on average 59.2% lower than those generated with 2MHA‑[13C₆]. Spike‑accuracy assessment revealed a −38.4% bias for the deuterated internal standard, whereas the 13C‑labeled internal standard exhibited no significant bias [1]. Although this study was performed on 2‑methylhippuric acid, the underlying mechanism—retention‑time shift and differential ion suppression—applies universally to all deuterated internal standards in LC‑ESI‑MS/MS, including deuterated 5‑oxoproline analogs. In contrast, (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid, as a fully 13C‑labeled compound, co‑elutes precisely with native 5‑oxoproline and experiences identical matrix effects, thereby eliminating the systematic negative bias inherent to deuterated alternatives.

LC‑MS/MS Quantitative bias Stable isotope-labeled internal standard

Exact Chromatographic Co‑Elution: 13C‑Labeled vs. Deuterated Internal Standards

Stable isotope dilution with 13C‑isotopes is considered the gold standard for LC‑MS/MS quantification because 13C‑labeled compounds co‑elute exactly with their endogenous counterparts, whereas deuterated compounds often exhibit a slight but analytically significant retention‑time shift [1]. This shift, frequently on the order of 0.01–0.05 minutes even under UPLC conditions, prevents the deuterated internal standard from fully compensating for matrix‑induced ion suppression or enhancement that varies across the chromatographic peak [1]. (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid, by virtue of its 13C labeling, exhibits chromatographic behavior identical to unlabeled 5‑oxoproline, ensuring that any matrix effect experienced by the analyte is equally experienced by the internal standard. This exact co‑elution is essential for accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

LC‑MS/MS Co‑elution Matrix effect correction

Superior Chemical Stability: 13C‑Labeled vs. Deuterium‑Labeled Internal Standards

The stability of deuterium‑labeled internal standards is highly dependent on the location of the labels; deuterium atoms attached to heteroatoms (O, N, S) or in α‑positions to carbonyl groups are susceptible to exchange with protons in protic solvents, leading to mass‑shift drift and loss of isotopic purity over time [1]. In contrast, 13C labels are incorporated into the molecular backbone and are completely stable under all standard analytical conditions, including prolonged storage in aqueous solutions, exposure to acidic or basic mobile phases, and derivatization reactions [1]. (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid, with 13C labels at all four ring carbons, exhibits no measurable hydrogen‑deuterium exchange, ensuring consistent mass‑spectrometric response and eliminating the need for frequent re‑calibration or re‑validation of the internal standard stock solution.

Hydrogen‑deuterium exchange Isotope stability Method robustness

Mass Shift Optimization: +4 Da (13C4) vs. +5 Da (13C5) Labeling for Avoiding Isotopic Interference

In complex biological matrices, the accurate quantification of low‑abundance metabolites by MS requires that the internal standard's mass shift places its signal outside the isotopic envelope of co‑eluting compounds. A +4 Da mass shift (13C4) effectively avoids overlap with the naturally abundant 13C₂ isotopologue (M+2) of many endogenous metabolites, whereas a +5 Da shift (13C5) may align with the M+3 isotopologue of structurally similar compounds, causing ion‑suppression or cross‑talk [1]. For 5‑oxoproline, which co‑elutes with glutamine, glutamate, and other amino acids in many HILIC‑MS methods, the 13C4 labeling pattern provides a clean mass‑spectrometric window free from endogenous interference, thereby improving signal‑to‑noise ratio and lower limits of quantification (LLOQ) [1].

Isotopologue interference Mass shift Quantitative accuracy

Optimal Research and Industrial Applications for (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic Acid


Clinical Diagnostics: Accurate Quantification of 5‑Oxoproline in Urine and Plasma for Inborn Errors of Glutathione Metabolism

5‑Oxoproline (pyroglutamic acid) is a diagnostic biomarker for glutathione synthetase deficiency and 5‑oxoprolinase deficiency. Accurate quantification in urine and plasma is essential for diagnosis and monitoring of these inborn errors of metabolism [1]. (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid serves as the optimal internal standard for LC‑MS/MS‑based clinical assays because its 13C4 labeling ensures exact co‑elution and eliminates the negative quantitative bias (up to −38.4%) observed with deuterated internal standards [2]. This enables clinical laboratories to meet stringent accuracy requirements (typically ±15% of nominal concentration) and to reliably distinguish pathological 5‑oxoproline elevations from normal physiological variation.

Metabolic Research: Tracer Studies of the γ‑Glutamyl Cycle and Glutathione Turnover

The γ‑glutamyl cycle, in which 5‑oxoproline is a key intermediate, governs glutathione synthesis and degradation—a pathway central to cellular redox homeostasis and oxidative stress response [1]. Researchers investigating glutathione kinetics in health and disease (e.g., burn injury, cancer, neurodegenerative disorders) require precise quantification of 5‑oxoproline in biological samples to calculate flux rates and turnover. The 13C4‑labeled internal standard provides the necessary analytical fidelity to resolve small changes in 5‑oxoproline concentration (e.g., changes of <10 nmol/mL) that are biologically meaningful, while avoiding the confounding effects of in‑source cyclization of glutamine to pyroglutamic acid that can occur during LC‑MS analysis [3].

Bioanalytical Method Development and Validation: Reference Standard for Regulatory‑Compliant 5‑Oxoproline Assays

Pharmaceutical and contract research organizations (CROs) developing validated bioanalytical methods for 5‑oxoproline under FDA or EMA guidance must employ a stable isotope‑labeled internal standard that co‑elutes exactly with the analyte and exhibits no matrix‑effect differential [2]. (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid meets these criteria, whereas deuterated internal standards frequently fail co‑elution requirements and introduce method bias. The compound's 13C4 labeling pattern also facilitates method transfer between laboratories, as its mass shift is compatible with both triple‑quadrupole and high‑resolution mass spectrometers, and its stability simplifies long‑term storage and multi‑site study logistics.

Metabolomics and Nutritional Studies: Profiling of Amino Acid and Glutathione‑Related Metabolites

In targeted metabolomics workflows that include 5‑oxoproline as part of a panel of amino acids and glutathione‑related metabolites, the 13C4‑labeled internal standard enables absolute quantification in complex sample matrices such as plasma, cerebrospinal fluid, and tissue extracts [3]. The +4 Da mass shift minimizes isotopic overlap with other metabolites in the panel, allowing for higher multiplexing capacity without sacrificing quantitative accuracy. This is particularly valuable in nutritional intervention studies, where subtle changes in 5‑oxoproline concentration may reflect alterations in glycine or cysteine availability and glutathione synthesis capacity [1].

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